![molecular formula C16H14N6O2 B2446273 N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097917-31-0](/img/structure/B2446273.png)
N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine
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Overview
Description
This compound is a complex organic molecule that contains several heterocyclic moieties, including pyridine, oxazole, azetidine, and pyridazine . These rings are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves the formation of the heterocyclic rings through cycloaddition or condensation reactions . For instance, the pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the amine group. The nitrogen atoms in the rings can participate in hydrogen bonding and other intermolecular interactions, which can influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the amine group could make it polar and capable of forming hydrogen bonds, which could affect its solubility, melting point, and other properties .Scientific Research Applications
- The compound’s unique structure makes it a promising candidate for drug development. Researchers have explored its potential as an inhibitor for specific protein kinases or enzymes involved in diseases like cancer, neurodegenerative disorders, or inflammation .
- Recent evidence suggests that CDK7, a protein kinase, could be a novel drug target for autosomal dominant polycystic kidney disease (ADPKD) treatment, and compounds like this one may play a role in such therapies .
- The synthesis of this compound involves cycloaddition reactions with pyridine N-imine and 6-alkyl-4-oxohex-5-ynoates, leading to pharmacologically active 6-(pyrazolo [1,5-a]pyridin-3-yl)pyridazinones. Alkynyl heterocycles have also been shown to be effective dipolarophiles for pyridine N-imine .
- Researchers have explored the catalytic properties of related compounds in materials science. For instance, MgO nanoparticles have been used to catalyze the synthesis of novel pyridin-3-yl derivatives, including those with potential pharmaceutical applications .
- The compound’s pyridazinone scaffold provides opportunities for further functionalization. Researchers have developed concise routes to access related derivatives, expanding the toolbox for organic synthesis .
- Notably, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have been synthesized from α-bromoketones and 2-aminopyridine, demonstrating the versatility of this class of compounds .
- Computational tools like SwissADME and ADMETlab can predict the ADME (absorption, distribution, metabolism, excretion) characteristics of these compounds. Such analyses guide drug development by identifying safe and promising candidates .
Drug Discovery and Medicinal Chemistry
Heterocyclic Chemistry
Materials Science and Catalysis
Organic Synthesis and Functionalization
Computational Chemistry and ADMET Analysis
Future Directions
properties
IUPAC Name |
[3-(pyridazin-3-ylamino)azetidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-16(13-7-14(24-21-13)11-3-1-5-17-8-11)22-9-12(10-22)19-15-4-2-6-18-20-15/h1-8,12H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFMXTBUBDRQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine |
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